(2E)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(furan-2-yl)prop-2-enamide
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Overview
Description
The compound (2E)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(furan-2-yl)prop-2-enamide is a synthetic organic molecule characterized by its unique structure, which includes a thiadiazole ring, a furan ring, and a fluorobenzyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(furan-2-yl)prop-2-enamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under conditions that promote cyclization.
Introduction of the Fluorobenzyl Sulfonyl Group: This step involves sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Coupling with Furan-2-yl Prop-2-enamide: The final step involves coupling the thiadiazole derivative with furan-2-yl prop-2-enamide under conditions that favor the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorobenzyl group can enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The thiadiazole ring is a common motif in many bioactive molecules, suggesting possible applications in drug discovery.
Industry
In industrial applications, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2E)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(furan-2-yl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance binding interactions, while the thiadiazole ring may participate in hydrogen bonding or other interactions with the target.
Properties
Molecular Formula |
C16H12FN3O4S2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(E)-N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C16H12FN3O4S2/c17-12-5-3-11(4-6-12)10-26(22,23)16-20-19-15(25-16)18-14(21)8-7-13-2-1-9-24-13/h1-9H,10H2,(H,18,19,21)/b8-7+ |
InChI Key |
GLPLWQKDKQSNHX-BQYQJAHWSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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